![molecular formula C10H12ClN B3117214 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 221656-43-5](/img/structure/B3117214.png)
7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate . It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQs has garnered a lot of attention in the scientific community . Commonly used synthetic strategies for constructing the core scaffold of THIQs have been discussed . In recent years, research interest has been directed towards the synthesis of C(1)-substituted derivatives of tetrahydroisoquinolines, as they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis
The molecular structure of this compound is similar to other 1,2,3,4-tetrahydroisoquinolines, with a chloro substituent at the 7-position and a methyl substituent at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving the isomerization of the iminium intermediate (exo/endo isomerization) are highlighted .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Drug Discovery
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, have shown significant promise in various therapeutic areas, particularly in anticancer drug discovery. THIQs are considered "privileged scaffolds" due to their presence in natural compounds and their versatile pharmacological properties. Recent patents and studies have highlighted the potential of THIQ derivatives in treating cancer, demonstrating their ability to act as anticancer antibiotics and showing promise as novel drug candidates with unique mechanisms of action. Notably, the US FDA's approval of trabectedin, a drug based on the THIQ scaffold, for treating soft tissue sarcomas underscores the clinical relevance of these compounds in oncology (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activities
Some derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been identified as endogenous compounds in the mammalian brain with potential neuroprotective, antiaddictive, and antidepressant-like activities. Studies on rodents have suggested that 1MeTIQ could play a crucial role in neuroprotection against neurodegenerative diseases and could also serve as a potential treatment for depression and addiction, pointing to a broad spectrum of CNS-related therapeutic applications for THIQ derivatives (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Role in Infectious Diseases
Beyond their applications in cancer and neurodegenerative diseases, THIQ derivatives have also been explored for their potential in treating infectious diseases such as malaria. Although chloroquine, a well-known antimalarial drug, has faced challenges due to the emergence of resistant strains of Plasmodium falciparum, ongoing research into the biochemical properties of chloroquine and its derivatives continues to reveal new therapeutic possibilities. This includes the development of novel compounds based on the chloroquine scaffold that could be effective against a variety of infectious and noninfectious diseases, further highlighting the versatility of the THIQ scaffold in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 1,2,3,4-tetrahydroisoquinolines, including 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, involve the development of novel THIQ analogs with potent biological activity . There is also interest in the synthesis of C(1)-substituted derivatives, as they can act as precursors for various alkaloids .
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZBMZGMMTAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.